Diisopropyl terephthalate

Plasticizer compatibility Physical state PVC formulation

Diisopropyl terephthalate (DITP, CAS 6422-84-0) is a p-phthalate diester derived from terephthalic acid and isopropanol, belonging to the class of benzene-1,4-dicarboxylic acid dialkyl esters. Characterized by a molecular formula of C₁₄H₁₈O₄ and a molecular weight of approximately 250.29 g·mol⁻¹, this compound registers a boiling point of 275.3 °C at 760 mmHg, a density of 1.078 g·cm⁻³, and a flash point of 142.6 °C.

Molecular Formula C14H18O4
Molecular Weight 250.29 g/mol
CAS No. 6422-84-0
Cat. No. B1594509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisopropyl terephthalate
CAS6422-84-0
Molecular FormulaC14H18O4
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C1=CC=C(C=C1)C(=O)OC(C)C
InChIInChI=1S/C14H18O4/c1-9(2)17-13(15)11-5-7-12(8-6-11)14(16)18-10(3)4/h5-10H,1-4H3
InChIKeyHWUDSKSILZNHRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diisopropyl Terephthalate (CAS 6422-84-0): Sourcing the Differentiated p-Phthalate Diester for Polymer Synthesis and Material Science


Diisopropyl terephthalate (DITP, CAS 6422-84-0) is a p-phthalate diester derived from terephthalic acid and isopropanol, belonging to the class of benzene-1,4-dicarboxylic acid dialkyl esters . Characterized by a molecular formula of C₁₄H₁₈O₄ and a molecular weight of approximately 250.29 g·mol⁻¹, this compound registers a boiling point of 275.3 °C at 760 mmHg, a density of 1.078 g·cm⁻³, and a flash point of 142.6 °C . It is structurally centrosymmetric in the solid state, stabilized by C–H···O intermolecular contacts [1]. Unlike most short-chain dialkyl terephthalates (C₁–C₆), which are crystalline solids, diisopropyl terephthalate presents as a liquid at ambient temperature—a physical-state singularity with direct consequences for its handling, formulation, and application scope [2].

Why Generic Dialkyl Terephthalate Substitution Fails for Diisopropyl Terephthalate (CAS 6422-84-0)


Dialkyl terephthalates are not interchangeable commodities. The alkyl chain architecture governs physical state, thermal behavior, polymer compatibility, and reactivity in condensation polymerizations. Diisopropyl terephthalate occupies a narrow, structurally critical niche: it is the sole liquid member of the C₁–C₆ dialkyl terephthalate series, whereas dimethyl, diethyl, and di-n-propyl counterparts are crystalline solids with documented PVC incompatibility [1]. In high-performance polymer synthesis (e.g., polybenzobisthiazoles and polybenzobisoxazoles), dimethyl terephthalate—the most common commercial analog—proves non-equivalent because of sublimation losses and excessive thermal stability in acidic media, while diisopropyl, diethyl, di-n-propyl, and diisobutyl esters successfully undergo in-situ thermal cleavage to terephthalic acid below 150 °C [2]. At the crystallographic level, the molecular packing of diisopropyl terephthalate exhibits a parallel arrangement tendency absent in dimethyl and diethyl terephthalate structures, which may influence solid-state processing and nucleation behavior [3]. These three dimensions—physical-state singularity, differentiated polymer-synthesis performance, and unique crystal packing—collectively mean that substituting diisopropyl terephthalate with a lower-cost dialkyl terephthalate without experimental validation carries a high risk of process failure or property mismatch.

Quantitative Differentiation Evidence: Diisopropyl Terephthalate (CAS 6422-84-0) vs. Closest Dialkyl Terephthalate Analogs


Physical-State Singularity: Diisopropyl Terephthalate as the Sole Liquid Among C₁–C₆ Dialkyl Terephthalates

Diisopropyl terephthalate is explicitly identified in patent literature as the only dialkyl terephthalate ester derived from C₁–C₆ alcohols that exists as a liquid at ambient temperature. All other members of this series—including dimethyl terephthalate (mp ~140 °C), diethyl terephthalate (mp 42–45 °C), and di-n-propyl terephthalate—are crystalline solids and are documented as incompatible with PVC [1]. This physical-state distinction is not trivial; it directly governs handling (pumpability, dosing), dissolution kinetics in polymer formulations, and phase behavior in plastisol applications. The liquid state of diisopropyl terephthalate avoids the energy-intensive melting step required for solid analogs and enables solvent-free liquid-phase transesterification processes [1].

Plasticizer compatibility Physical state PVC formulation

Polymerization Performance: Diisopropyl Terephthalate Enables High-Molecular-Weight PBO/PBT Where Dimethyl Terephthalate Fails

In the synthesis of polybenzobisthiazole (PBO) and polybenzobisoxazole (PBT) polymers—rigid-rod heterocyclic polymers with exceptional thermal and mechanical properties—the choice of terephthalate monomer is critical. Patent US4608427 (DuPont) explicitly teaches that diethyl, di-n-propyl, diisopropyl, and diisobutyl terephthalates undergo thermal cleavage in polyphosphoric acid below 150 °C to generate terephthalic acid in situ, enabling high-molecular-weight polymer formation. Dimethyl terephthalate, despite being the most widely available and economical dialkyl terephthalate, is explicitly declared 'not equivalent' because of sublimation losses and its greater thermal stability in the presence of acid, which prevents efficient in-situ cleavage [1]. This represents a direct, application-critical functional differentiation that cannot be inferred from simple physical property tables.

Polybenzobisthiazole Polybenzobisoxazole High-performance polymer Thermal cleavage

Crystal-Packing Architecture: Parallel Molecular Arrangement Unique to Diisopropyl vs. Dimethyl and Diethyl Terephthalates

Single-crystal X-ray diffraction analysis of diisopropyl terephthalate (298 K, R factor = 0.056) reveals a distinctive molecular packing motif. The molecules adopt an elongated shape and orient almost parallel to the 2a + c crystallographic vector, with an inclination angle of only 7.3° [1]. This near-parallel arrangement is explicitly noted to be present in the di-p-tolyl terephthalate structure but absent in the crystal structures of both dimethyl terephthalate (Brisse & Pérez, 1976) and diethyl terephthalate (Bailey, 1949; Hašek et al., 1982) [1]. The centrosymmetric molecules are stabilized by three symmetry-independent C–H···O contacts ranging from 3.53 Å to 3.560 Å, and the C1/C2/C4/O2 dihedral angle deviates from planarity by 161.2(2)° [1]. This structural divergence can influence nucleation kinetics, crystal habit, and solid-state reactivity in processes where the terephthalate is crystallized or used as a crystalline intermediate.

Crystal engineering Molecular packing Solid-state properties X-ray crystallography

Boiling Point and Density Differentials: Diisopropyl Terephthalate Occupies a Distinct Volatility Window Among Short-Chain Terephthalate Diesters

Diisopropyl terephthalate exhibits a boiling point of 275.3 °C at 760 mmHg and a density of 1.078 g·cm⁻³, placing it in a distinct property window relative to its closest homologs . Dimethyl terephthalate boils at approximately 285–288 °C with a density of ~1.2 g·cm⁻³ (crystalline solid at room temperature) , while diethyl terephthalate boils at 302 °C with a density of 1.11 g·cm⁻³ (mp 42–45 °C) . The boiling point of diisopropyl terephthalate is approximately 10–13 °C lower than dimethyl terephthalate and approximately 27 °C lower than diethyl terephthalate. This lower boiling point, combined with its liquid state at ambient temperature, simplifies purification by vacuum distillation and reduces thermal stress during high-temperature processing. The lower density (1.078 vs. 1.11–1.20) also differentiates diisopropyl terephthalate in solvent and plasticizer formulations where specific gravity affects formulation calculations and material handling.

Volatility Distillation Physical properties Process engineering

Evidence-Backed Application Scenarios for Diisopropyl Terephthalate (CAS 6422-84-0) Procurement


Rigid-Rod Heterocyclic Polymer Synthesis (PBO/PBT) Requiring In-Situ Terephthalic Acid Generation

Diisopropyl terephthalate is explicitly validated as a monomer precursor for polybenzobisthiazole (PBO) and polybenzobisoxazole (PBT) polymers via thermal cleavage in polyphosphoric acid below 150 °C. Unlike dimethyl terephthalate—which fails due to sublimation and excessive acid stability—diisopropyl terephthalate reliably liberates terephthalic acid in situ, enabling high-molecular-weight polymer formation [1]. This scenario directly follows from the head-to-head evidence in Section 3, Evidence Item 2. Procurement teams sourcing monomers for rigid-rod polymer research or production should specify diisopropyl (or the equivalent diethyl, di-n-propyl, or diisobutyl) terephthalate and explicitly exclude dimethyl terephthalate from approved-substitute lists.

Liquid-Phase Transesterification and Polyester Intermediate Synthesis Requiring Pumpable Diester Monomers

Owing to its liquid physical state at ambient temperature—a singular property among C₁–C₆ dialkyl terephthalates—diisopropyl terephthalate can be directly pumped, metered, and fed into continuous transesterification reactors without the melting infrastructure required for solid dimethyl or diethyl terephthalate [1]. Its boiling point of 275.3 °C and lower density of 1.078 g·cm⁻³ (vs. ~1.2 for DMT) further facilitate distillation-based purification and solvent-free handling . This scenario derives from Evidence Items 1 and 4. Laboratories and pilot plants designing liquid-feed polyester or plasticizer synthesis processes derive a distinct operational advantage from the compound's liquid state and volatility profile.

Crystallographic and Crystal-Engineering Studies Requiring a Parallel-Packing Terephthalate Diester Model Compound

The single-crystal structure of diisopropyl terephthalate reveals a parallel molecular arrangement (inclination angle 7.3° to the 2a + c vector) that is absent in the more common dimethyl and diethyl terephthalate crystal structures [1]. This unique packing motif, shared only with di-p-tolyl terephthalate among the structurally characterized dialkyl terephthalates, makes diisopropyl terephthalate a valuable model compound for studying anisotropic crystal growth, co-crystal design, and solid-state photophysics where molecular orientation governs functional properties. This scenario is directly supported by Evidence Item 3.

Non-PVC Plasticizer Research Requiring a Short-Chain Terephthalate with Differentiated Compatibility and Volatility

Although diisopropyl terephthalate is documented as PVC-incompatible, its liquid state and intermediate volatility (bp 275.3 °C, predicted vapor pressure ~0.0±0.6 mmHg at 25 °C) position it as a candidate plasticizer or coalescing agent for non-PVC polymer systems—particularly those where solid terephthalate esters cannot be uniformly dispersed [1]. The patent literature explicitly distinguishes diisopropyl terephthalate from its solid C₁–C₆ homologs in this regard. Researchers investigating alternative plasticizer chemistries for acrylics, cellulosics, or specialty polyesters should consider diisopropyl terephthalate when a liquid, distillable terephthalate ester is required. This scenario integrates findings from Evidence Items 1 and 4.

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